An In-depth Technical Guide on the Chemical Structure and Thermodynamic Properties of 6,10-Dimethylundec-5-en-2-one
An In-depth Technical Guide on the Chemical Structure and Thermodynamic Properties of 6,10-Dimethylundec-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6,10-Dimethylundec-5-en-2-one is a long-chain aliphatic ketone that has garnered interest due to its structural motifs, which are common in natural products and molecules of biological significance. A thorough understanding of its chemical structure and thermodynamic properties is fundamental for its application in fields such as synthetic chemistry, materials science, and drug development. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, and heat capacity are critical for predicting reaction spontaneity, equilibrium positions, and thermal stability. This guide aims to provide a detailed overview of these aspects, combining theoretical knowledge with practical methodological insights.
Chemical Structure and Properties
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6,10-dimethylundec-5-en-2-one. Its molecular formula is C₁₃H₂₄O, and it has a molecular weight of approximately 196.33 g/mol . The structure features a thirteen-carbon backbone with a ketone functional group at the second position, a carbon-carbon double bond between the fifth and sixth positions, and methyl groups at the sixth and tenth positions.
Stereoisomerism
The presence of a double bond at the C5-C6 position gives rise to geometric isomerism, resulting in two stereoisomers:
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(E)-6,10-dimethylundec-5-en-2-one: The substituents on the double bond are on opposite sides.
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(Z)-6,10-dimethylundec-5-en-2-one: The substituents on the double bond are on the same side.
The specific stereoisomer can significantly influence the molecule's physical, chemical, and biological properties. Commercially available samples are often a mixture of these isomers.
Spectroscopic Characterization
While a detailed spectroscopic analysis is beyond the scope of this guide, key expected features would include:
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretch, typically around 1715 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the connectivity and chemical environment of each atom in the molecule, allowing for the differentiation between the (E) and (Z) isomers.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
Thermodynamic Properties: A Methodological Overview
As of the latest literature review, specific experimental thermodynamic data for 6,10-dimethylundec-5-en-2-one are not published. However, this section details the established methodologies for their determination, providing a framework for future research.
Illustrative Table of Thermodynamic Properties
The following table presents a hypothetical summary of the key thermodynamic properties for 6,10-dimethylundec-5-en-2-one. These values are for illustrative purposes to demonstrate how such data would be presented.
| Thermodynamic Property | Symbol | Hypothetical Value (Gas Phase) | Hypothetical Value (Liquid Phase) | Unit |
| Standard Enthalpy of Formation | ΔfH° | -450 | -500 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -150 | -120 | kJ/mol |
| Standard Molar Entropy | S° | 600 | 450 | J/(mol·K) |
| Molar Heat Capacity (at constant pressure) | Cp | 400 | 350 | J/(mol·K) |
Experimental Determination of Thermodynamic Properties
Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.
Experimental Protocol: Bomb Calorimetry
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A precisely weighed sample of 6,10-dimethylundec-5-en-2-one is placed in a crucible inside a high-pressure vessel (the "bomb").
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The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).
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The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
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The sample is ignited electrically.
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The temperature change of the water is meticulously measured to calculate the heat released by the combustion reaction.
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The enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Causality Behind Experimental Choices: The use of pure, high-pressure oxygen ensures complete combustion of the organic compound to carbon dioxide and water, which is crucial for accurate enthalpy calculations. The insulated container minimizes heat exchange with the surroundings, a key principle for precise calorimetric measurements.
Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.
Gas chromatography (GC) can be employed to determine the enthalpy of vaporization (ΔHvap) and the normal boiling point of a compound.[1]
Experimental Protocol: Determination of ΔHvap by GC
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A GC instrument with a non-polar capillary column is used.
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A series of n-alkanes with known boiling points and enthalpies of vaporization are injected individually to determine their retention times at different isothermal oven temperatures.
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The retention time of 6,10-dimethylundec-5-en-2-one is then determined under the same set of temperatures.
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The retention indices of the target compound are calculated relative to the n-alkanes.
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The enthalpy of vaporization can be derived from the relationship between the retention index and temperature using the Clausius-Clapeyron equation.[1]
Trustworthiness of the Protocol: This method's reliability stems from the use of well-characterized n-alkanes as internal standards, which allows for the accurate correlation of retention behavior with thermodynamic properties.
Computational Determination of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.
High-level quantum mechanical calculations can predict thermodynamic properties with a high degree of accuracy.
Computational Workflow: G3 and G3MP2 Methods
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The 3D structure of 6,10-dimethylundec-5-en-2-one is first optimized using a lower level of theory (e.g., B3LYP/6-31G(d)).
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Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy and entropy.
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A series of single-point energy calculations are then performed using progressively more accurate levels of theory and larger basis sets, as prescribed by the G3 or G3MP2 composite methods.[2]
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The individual energy components are combined in a specific manner to extrapolate to a highly accurate total electronic energy.[2]
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This energy is then used in conjunction with the thermal corrections to calculate the enthalpy and Gibbs free energy of formation.[2][3]
Expertise & Experience in Method Choice: Composite methods like G3 and G3MP2 are chosen because they offer a balance between computational cost and high accuracy, providing results that are often within a few kJ/mol of experimental values for a wide range of organic molecules.[2]
Caption: A generalized workflow for the computational determination of thermodynamic properties.
Group additivity methods provide a simpler and faster, though generally less accurate, way to estimate thermodynamic properties. This approach is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.
Methodology: Benson Group Increment Method
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The molecule is dissected into a set of defined structural groups. For 6,10-dimethylundec-5-en-2-one, these would include groups for the carbonyl, the double bond with its specific substitutions, and the various alkyl fragments.
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Experimentally derived or computationally calculated thermodynamic values for each group are summed.
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Corrections for symmetry and any non-nearest-neighbor interactions are applied.
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The final sum provides an estimate of the desired thermodynamic property for the entire molecule.
Conclusion
This technical guide has provided a detailed examination of the chemical structure of 6,10-dimethylundec-5-en-2-one and a thorough overview of the methodologies used to determine its thermodynamic properties. While specific experimental data for this compound remains to be published, the established experimental and computational protocols outlined herein offer a clear path for its characterization. For researchers in synthetic chemistry, materials science, and drug development, a solid understanding of these principles is indispensable for harnessing the full potential of this and similar molecules.
References
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Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. ACS Publications. Available at: [Link]
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Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. ACS Publications. Available at: [Link]
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The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. ResearchGate. Available at: [Link]
